molecular formula C8H7NOS B033503 2-(5-acetylthiophen-2-yl)acetonitrile CAS No. 107701-61-1

2-(5-acetylthiophen-2-yl)acetonitrile

Cat. No.: B033503
CAS No.: 107701-61-1
M. Wt: 165.21 g/mol
InChI Key: RTCOCAXVCVPSRL-UHFFFAOYSA-N
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Description

2-(5-Acetyl-2-thienyl)acetonitrile is an organic compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is a biochemical used primarily in proteomics research . The compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with an acetyl group and an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)acetonitrile typically involves the reaction of 5-acetyl-2-thiophenecarboxaldehyde with a suitable nitrile source under basic conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrile group is introduced to the thiophene ring.

Industrial Production Methods

Industrial production methods for 2-(5-Acetyl-2-thienyl)acetonitrile are not well-documented in the literature. the synthesis likely involves similar steps to the laboratory preparation, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-thienyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(5-Acetyl-2-thienyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)acetonitrile is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The thiophene ring can participate in π-π stacking interactions, while the nitrile and acetyl groups can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered sulfur-containing ring.

    2-Acetylthiophene: Similar structure but lacks the nitrile group.

    2-Thiophenecarbonitrile: Contains the nitrile group but lacks the acetyl substitution.

Uniqueness

2-(5-Acetyl-2-thienyl)acetonitrile is unique due to the presence of both acetyl and nitrile groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-acetylthiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOCAXVCVPSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377264
Record name 2-(5-acetyl-2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107701-61-1
Record name 2-(5-acetyl-2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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